2-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
2-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a benzamide core, which is further linked to a pyrimidine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.
Attachment of the Benzamide Core: The final step involves the coupling of the methoxy-substituted benzamide with the pyrimidine-piperidine intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The piperidine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Investigated for anti-inflammatory properties.
Uniqueness
2-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide stands out due to its unique combination of a methoxy group, benzamide core, and pyrimidine-piperidine structure. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-methoxy-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C17H20N4O2/c1-23-15-8-4-3-7-14(15)16(22)20-13-11-18-17(19-12-13)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,22) |
InChI Key |
DADNMVRZJCLIDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCCC3 |
Origin of Product |
United States |
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